

Application Note: High-Resolution Mass Spectrometry for Aflatoxin G1 Quantification

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Aflatoxin G1-13C17

CAS No.: 1217444-07-9

Cat. No.: B1514404

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Part 1: Executive Summary & Core Directive

The Confidence Gap in Mycotoxin Analysis

Traditional quantification of Aflatoxin G1 (AFG1) relies heavily on HPLC-FLD (Fluorescence Detection) or Triple Quadrupole (QqQ) MS/MS. While sensitive, these methods suffer from a critical "blind spot": they prioritize sensitivity over specificity.^[1] In complex matrices like spices (paprika, black pepper) or herbal supplements, isobaric interferences can mimic the retention time and transition of AFG1, leading to false positives.^[1]

This guide details a High-Resolution Mass Spectrometry (HRMS) workflow. Unlike QqQ, which acts as a filter, HRMS acts as a surveyor, capturing the exact mass of all ions.^[1] This allows for retrospective analysis, superior specificity (distinguishing target analytes from background noise by <5 ppm mass difference), and confident identification through isotopic pattern matching.^[1]

Regulatory Grounding: This protocol is designed to meet the stringent requirements of Commission Regulation (EU) 2023/915 (formerly 1881/2006), which sets maximum levels for aflatoxins in foodstuffs as low as 2.0 µg/kg (ppb).

Part 2: Scientific Integrity & Experimental Logic[1]

The Analyte: Aflatoxin G1[2][3][4][5][6][7][8]

- Formula:
- Monoisotopic Mass: 328.05830 Da[1][2]
- Ionization Behavior: AFG1 readily forms
(m/z 329.0656) and
(m/z 351.0475) adducts.[1]
- Critical Insight: To maximize sensitivity and avoid signal dilution between multiple adducts, this protocol utilizes Ammonium Acetate in the mobile phase.[1][3] This forces the equilibrium toward the protonated species
, which fragments more predictably than sodiated adducts.[1]

Workflow Logic

The workflow integrates Stable Isotope Dilution Assay (SIDA). By spiking the sample with ¹³C-labeled AFG1 prior to extraction, we normalize for:

- Extraction Efficiency: Loss of analyte during QuEChERS.
- Matrix Effects: Ion suppression/enhancement in the ESI source.[1]

Visualizing the Analytical Pathway



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Figure 1: End-to-end workflow for AFG1 quantification using Isotope Dilution HRMS.

Part 3: Detailed Experimental Protocols

Protocol A: Modified QuEChERS Extraction

Standard QuEChERS uses citrate buffers, but for Aflatoxins, a stronger acidic condition is preferred to disrupt matrix binding.

Reagents:

- Extraction Solvent: Acetonitrile:Water:Formic Acid (84:15:1 v/v/v).[\[1\]](#)
- Salts: 4g
 , 1g NaCl.[\[1\]](#)
- Internal Standard (IS):
 -AFG1 (0.5 µg/mL in Acetonitrile).[\[1\]](#)

Step-by-Step:

- Weighing: Weigh 5.0 g (0.05) of homogenized sample into a 50 mL centrifuge tube.
- IS Spiking: Add 50 µL of IS solution. Vortex for 30s and let stand for 15 mins.[\[1\]](#) Why? Allows the IS to interact with the matrix binding sites, mimicking the native toxin.
- Extraction: Add 10 mL of Extraction Solvent. Shake vigorously (mechanical shaker) for 30 mins.
- Partitioning: Add salt mixture (/NaCl). Shake immediately and vigorously for 1 min to prevent clumping.
- Centrifugation: Centrifuge at 4,000 x g for 5 mins at 4°C.
- Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

and 50 mg C18. Note: Avoid PSA (Primary Secondary Amine) if analyzing acidic mycotoxins like Fumonisin simultaneously, but for Aflatoxins alone, PSA removes fatty acids effectively.

- Filtration: Centrifuge dSPE tube. Filter supernatant through a 0.22 µm PTFE filter into an amber vial.[1]

Protocol B: LC-HRMS Acquisition Method

Instrument Platform: Thermo Q-Exactive (Orbitrap) or Agilent 6500 series (Q-TOF).

1. Liquid Chromatography (UHPLC)

- Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.[1]
- Temperature: 40°C.[1][4][5]
- Flow Rate: 0.35 mL/min.
- Injection Volume: 5 µL.
- Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.[1]
- Mobile Phase B: Methanol + 5mM Ammonium Acetate + 0.1% Formic Acid.[1]

| Time (min) | % B | Event |
|------------|-----|----------------------------|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 6.0 | 95 | Elution of AFG1 (~4-5 min) |
| 8.0 | 95 | Wash |
| 8.1 | 10 | Re-equilibration |
| 11.0 | 10 | Stop |

2. Mass Spectrometry (HRMS) Settings

- Source: Heated Electrospray Ionization (HESI).[1]
- Polarity: Positive (+).[1]
- Spray Voltage: 3.5 kV.[1][6]
- Capillary Temp: 320°C.[1]

Scan Mode: Full Scan / dd-MS2 (Data Dependent MS2)

- This mode acquires a high-res full scan for quantitation and triggers fragmentation for confirmation if the parent ion is detected.
- Full Scan Resolution: 70,000 (at m/z 200).[1]
- Scan Range: m/z 100–500.
- AGC Target: 1e6 (prevents space charge effects).
- Max Injection Time: 100 ms.[1]
- Inclusion List:
 - AFG1: 329.0656 (z=1)
 - -AFG1: 346.1226 (z=1)

Confirmation (dd-MS2):

- Resolution: 17,500.[1]
- Isolation Window: 1.5 m/z.[1]
- Collision Energy (NCE): Stepped 20, 35, 50 eV (ensures rich fragmentation).[1]

Part 4: Data Analysis & Validation

Identification Criteria (Confirmatory Logic)

To confirm AFG1 presence, the analyte must meet three criteria:

- Exact Mass: The precursor ion () must be within 5 ppm of theoretical mass (329.0656).[1]
- Retention Time: Must match the Internal Standard within 0.1 min.
- Fragment Ions: Detection of at least one characteristic fragment ion (e.g., m/z 243.0652 or 215.0703) in the MS2 spectrum.[1]

Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences.[1]

- Precursor: 329.0656 ()
- Loss of CO (-28 Da): Generates m/z 301.
- Loss of Methanol (-32 Da): Common in methoxy-containing toxins.[1]
- Key Fragment (Quant/Qual): m/z 243.0652 (Loss of lactone ring elements).[1]

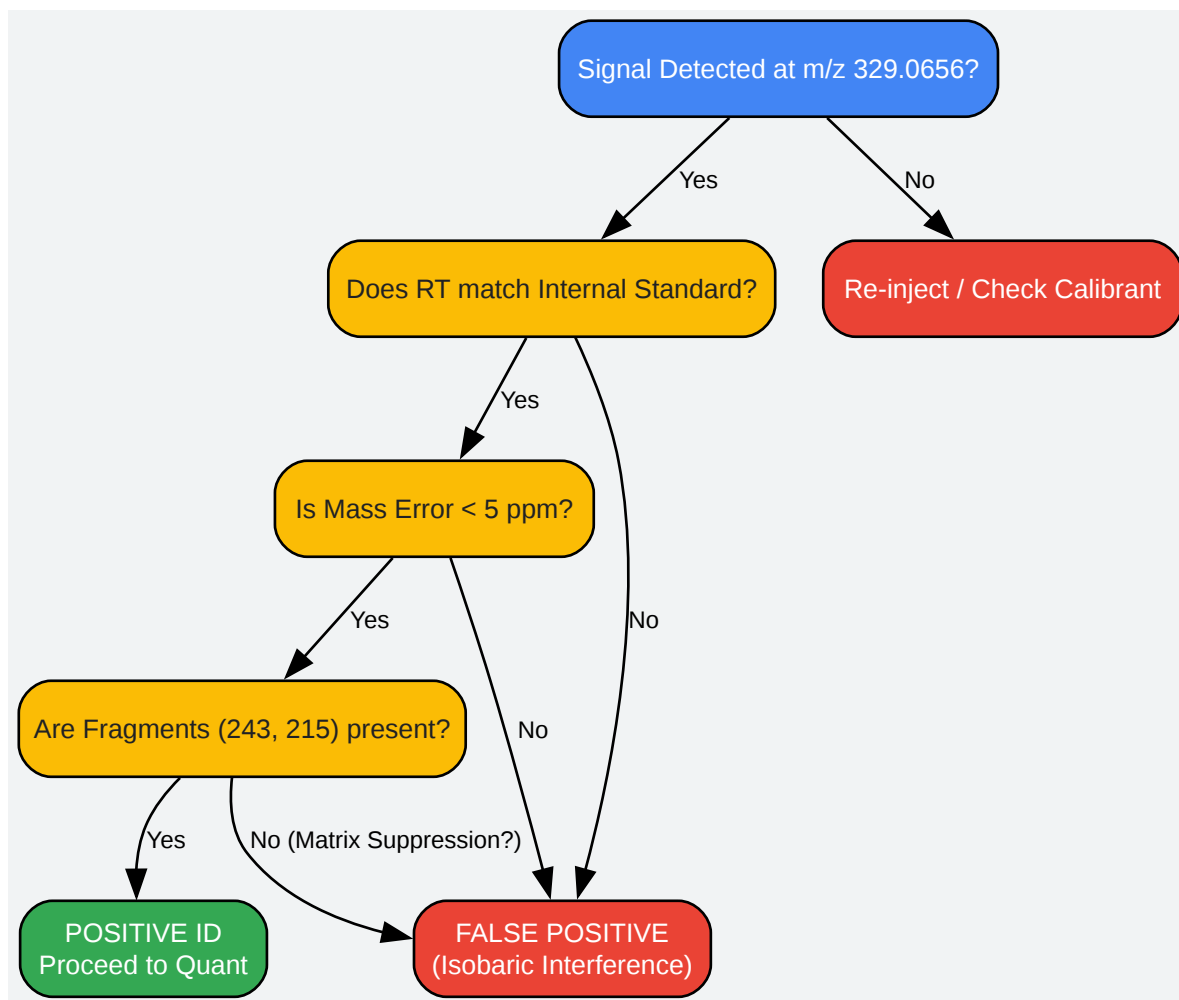
Validation Metrics

The following table summarizes the performance metrics required for a compliant method.

| Parameter | Acceptance Criteria (EU 2023/915) | Typical HRMS Performance |
|-------------------|-----------------------------------|--------------------------|
| Mass Accuracy | < 5 ppm | < 2 ppm |
| Linearity () | > 0.990 | > 0.998 |
| Recovery | 70 – 120% | 85 – 105% |
| Repeatability () | < 20% | < 8% |
| LOQ | 0.5 µg/kg | 0.05 µg/kg |

Decision Logic for Troubleshooting

Use this logic flow when data results are ambiguous.



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Figure 2: Decision tree for validating AFG1 detection in complex matrices.

Part 5: References

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